molecular formula C22H21N5O2 B2395644 N-(1-叔丁基-4-氧代吡唑并[3,4-d]嘧啶-5-基)-4-苯基苯甲酰胺 CAS No. 899945-40-5

N-(1-叔丁基-4-氧代吡唑并[3,4-d]嘧啶-5-基)-4-苯基苯甲酰胺

货号: B2395644
CAS 编号: 899945-40-5
分子量: 387.443
InChI 键: PYJPTQYGJJJZGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This unique structure contributes to its biological activity and potential therapeutic applications.

科学研究应用

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown significant activity against various cancer cell lines, making it a potential candidate for anticancer drug development. It also exhibits antiviral and antimicrobial properties.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer, viral infections, and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound has potent anti-proliferative effects.

准备方法

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or related reagents.

    Attachment of the phenylbenzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 4-phenylbenzamide using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques .

化学反应分析

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the phenylbenzamide moiety are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, including anticancer and antiviral properties.

    Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, also show diverse biological activities.

    Triazolopyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are known for their anticancer and antimicrobial activities.

The uniqueness of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide lies in its specific substitution pattern and the presence of the tert-butyl and phenylbenzamide groups, which contribute to its distinct biological activities and potential therapeutic applications .

生物活性

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This compound features a tert-butyl group and an oxopyrazolo moiety, which are critical for its biological activity.

The biological activity of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibition is a promising strategy for cancer treatment as it disrupts cell cycle progression in cancer cells.

Inhibition Profile

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (nM)
MCF-715
HepG20.119 ± 0.007
HCT-11610

These results indicate that the compound is particularly effective against HepG2 cells, suggesting a selective action that could minimize side effects in normal tissues .

Apoptotic Effects

Research has shown that N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide induces apoptosis in cancer cells. A study reported that treatment with this compound led to a significant increase in early and late apoptosis rates compared to control groups. Specifically:

  • Early Apoptosis : 21.51%
  • Late Apoptosis : 12.95%

This indicates a total apoptosis induction rate of approximately 41.55%, which is substantially higher than the control (1.85%) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. The presence of the oxopyrazolo moiety acts as a bioisostere for adenine, allowing it to mimic ATP interactions at the kinase domain. This structural similarity is crucial for the binding affinity and specificity towards CDK2.

Binding Interactions

Molecular docking studies have revealed multiple hydrogen bonding interactions between the compound and key residues in the CDK2 active site, enhancing its inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A comprehensive study indicated that compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity through CDK inhibition.
  • Cell Cycle Arrest : Analysis of cell cycle distribution showed that treatment with N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide resulted in a pronounced arrest at the G1 phase in HCT116 cells, further confirming its role as a CDK inhibitor .
  • Comparative Studies : When compared to known CDK inhibitors like roscovitine and dinaciclib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines .

属性

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPTQYGJJJZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。